molecular formula C22H24N2O3S B2909759 1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone CAS No. 941925-03-7

1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2909759
CAS No.: 941925-03-7
M. Wt: 396.51
InChI Key: NDZOMCMCLYCYHU-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone (CAS: 941925-03-7) is a synthetic organic compound with the molecular formula C22H24N2O3S and a molecular weight of 396.5 g/mol . Its structure features an azepane (a seven-membered saturated nitrogen heterocycle) linked via an ethanone bridge to a 3-(phenylsulfonyl)-substituted indole moiety.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(benzenesulfonyl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-22(23-14-8-1-2-9-15-23)17-24-16-21(19-12-6-7-13-20(19)24)28(26,27)18-10-4-3-5-11-18/h3-7,10-13,16H,1-2,8-9,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOMCMCLYCYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole is treated with a sulfonyl chloride in the presence of a base.

    Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with the sulfonylated indole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the indole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group may enhance binding affinity to certain proteins, while the indole core can interact with various biological pathways. The azepane ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthetic routes, substituent effects, and biological relevance.

Triazoloamide Derivatives ()

A series of 1-(azepan-1-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)ethanone derivatives (e.g., 2dag, 2dah, 2dai) share the azepane-ethanone backbone but replace the indole-sulfonyl group with a triazole ring bearing substituents like methoxyphenyl or tolyl groups. Key differences include:

  • Synthetic Yields : These triazoloamide derivatives exhibit high yields (88–99%) via solid-/solution-phase synthesis, suggesting efficient coupling strategies for triazole formation .
  • Structural Impact : The triazole’s planar geometry and hydrogen-bonding capacity contrast with the indole-sulfonyl group’s bulkiness and electron-withdrawing properties. This may influence solubility and target binding.
  • Biological Implications : While the target compound’s phenylsulfonyl group is associated with antiviral activity (see §2.3), triazole derivatives are often explored for antimicrobial or anticancer applications.

Phenylsulfonyl-Indole Derivatives (Evidences 5, 12, 14, 19)

Compounds such as 1-{2-[(E)-2-(2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone () and 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone () share the phenylsulfonyl-indole core but differ in substituents:

  • Synthetic Routes : The target compound’s azepane is introduced via nucleophilic substitution, whereas derivatives like are synthesized via Wittig reactions using triphenylphosphine ylides .
  • Crystallographic Data: crystallizes in a monoclinic P21/n space group with intermolecular C–H···π interactions stabilizing its structure . The azepane’s flexibility in the target compound may reduce crystallinity but enhance bioavailability.

Acetylindole Antiviral Agents ()

N-arylsulfonyl-3-acetylindole derivatives, such as 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone (Compound 67), demonstrate anti-HIV-1 activity . Comparisons include:

  • Pharmacophore Similarities : Both the target compound and Compound 67 feature a phenylsulfonyl-indole scaffold. However, the azepane in the former may improve metabolic stability compared to acetyl groups.
  • Structure-Activity Relationships (SAR) : Acetyl derivatives (e.g., Compound 68) show higher activity, suggesting that bulkier substituents (like azepane) might require optimization for antiviral efficacy.

Sulfonylethanone Derivatives ()

1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone (CAS: 686743-61-3) shares the sulfonylethanone motif but incorporates a dihydroindole and ethylindole group. Key distinctions:

  • Ring Saturation : The dihydroindole’s partial saturation may reduce aromatic interactions compared to the target’s fully aromatic indole.
  • Substituent Effects : The ethyl group on the indole nitrogen could sterically hinder binding interactions, whereas the azepane’s larger size might enhance membrane permeability.

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